N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
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Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide, also known as MPSP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Receptor Antagonist Applications
- 5-HT7 Receptor Antagonism : N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide derivatives have been synthesized and evaluated for their effectiveness as 5-HT7 receptor antagonists. Compounds in this category showed significant inhibitory activity, with IC50 values ranging from 12 to 580 nM, indicating their potential use in modulating serotonin receptors (Yoon et al., 2008).
HIV-1 Reverse Transcriptase Inhibition
- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Some derivatives have been found to inhibit HIV-1 reverse transcriptase significantly, suggesting their utility in HIV-1 therapy. Substituting the aryl moiety led to analogs that were 10-100 times more potent than the base compound, indicating potential for development as antiretroviral drugs (Romero et al., 1994).
Serotonin Receptor Affinity and Fluorescence Imaging
- 5-HT1A Receptor Ligands : Derivatives containing an environment-sensitive fluorescent moiety showed very high to moderate affinity for 5-HT1A receptors. This suggests applications in visualizing serotonin receptors in research and diagnostic imaging, combining receptor affinity with good fluorescence properties (Lacivita et al., 2009).
β3-Adrenoceptor Agonism
- β3-Adrenoceptor Agonists : The tertiary amine nitrogen atom of certain piperazine sulfonamide derivatives has been identified as a novel determinant for potent and selective β3-adrenoceptor agonists. This discovery opens avenues for the development of treatments for β3-AR-mediated pathological conditions (Perrone et al., 2009).
5-HT6 Receptor Antagonism and Cognitive Enhancement
- Cognitive Enhancing Properties : Certain derivatives have shown high affinity and selectivity for the 5-HT6 receptor, along with cognitive-enhancing properties in animal models. This suggests their potential use in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Target of Action
The primary targets of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release .
Mode of Action
This compound interacts with its targets, the α1D and α1A adrenoceptors, exhibiting high subtype-selectivity . This interaction results in the modulation of the receptor activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. One of the key pathways influenced is the apoptotic pathway . The compound has been shown to induce apoptosis in certain cell types, such as those found in benign prostatic hyperplasia .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell viability and the induction of apoptosis . These effects are particularly notable in certain cell types, such as those found in benign prostatic hyperplasia .
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJYZSNQVBLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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